Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
CAS No.: 1264243-41-5
Cat. No.: VC0042247
Molecular Formula: C10H20N2O3
Molecular Weight: 216.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264243-41-5 |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.281 |
| IUPAC Name | tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
| Standard InChI Key | DWYPGXBZFDWCPC-SFYZADRCSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC(NC1)CO |
Introduction
Basic Identification and Structural Information
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chiral organic compound containing a functionalized pyrrolidine ring system. The compound belongs to the category of N-protected amino alcohols, featuring a carbamate protecting group.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers as shown in Table 1:
Table 1: Identification Parameters of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
| Parameter | Value |
|---|---|
| CAS Registry Numbers | 1217975-63-7, 1264243-41-5 |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| PubChem CID | 45072311 |
| InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
| InChIKey | DWYPGXBZFDWCPC-SFYZADRCSA-N |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CC@HCO |
Synonyms
The compound is known by several synonyms in the scientific literature and commercial catalogs:
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Tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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Tert-butyl ((3R,5S)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
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Carbamic acid, N-[(3R,5S)-5-(hydroxymethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Chemical Structure and Properties
Structural Features
The compound possesses a five-membered pyrrolidine ring with two stereogenic centers at positions 3 and 5. The 3-position bears a tert-butyloxycarbonyl (Boc) protected amine group with R-configuration, while the 5-position features a hydroxymethyl substituent with S-configuration. The nitrogen of the pyrrolidine ring is unsubstituted, existing as a secondary amine.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate are summarized in Table 2:
Table 2: Physical and Chemical Properties
Computed Properties
Based on computational chemistry methods, the following properties have been determined for this compound:
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The compound exhibits moderate polarity due to the hydroxyl and carbamate functional groups
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The presence of multiple hydrogen bond donors and acceptors suggests good solubility in polar solvents
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The tert-butyloxycarbonyl group provides lipophilic character, potentially enhancing membrane permeability
Stereochemistry and Related Isomers
Stereochemical Configuration
The compound contains two stereogenic centers, resulting in four possible stereoisomers. The specific isomer under discussion has the (3R,5S) configuration, indicating:
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R-configuration at position 3 (the carbon bearing the Boc-protected amine)
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S-configuration at position 5 (the carbon bearing the hydroxymethyl group)
Related Isomers
Several stereoisomers of this compound have been documented in chemical databases and literature:
Table 3: Comparison of Related Stereoisomers
| Stereoisomer | CAS Number | PubChem CID | Key Difference |
|---|---|---|---|
| (3R,5S)-isomer | 1217975-63-7 | 45072311 | Current compound |
| (3S,5S)-isomer | 1217680-19-7 | 44828912 | Inverted stereochemistry at C-3 |
| (3R,5S)-HCl salt | 1217636-72-0 | - | Hydrochloride salt of current compound |
| (3S,5S)-HCl salt | 1217680-19-7 | 45072308 | Hydrochloride salt of (3S,5S)-isomer |
The (3S,5S)-isomer (tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate) differs from the (3R,5S) isomer by the inverted stereochemistry at the C-3 position . This stereochemical difference likely results in distinct chemical reactivity and biological activity profiles.
Market Trends
Based on the available pricing data, several observations can be made about the market for this compound:
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The compound commands a premium price, typical of specialty chiral building blocks with defined stereochemistry
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Significant price variability exists between suppliers, reflecting differences in synthetic routes, purity levels, and scale of production
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Quantity discounts are offered by suppliers like Aladdin Scientific, with the per-gram cost decreasing for larger quantities
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